2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-ethyl-5-hydroxy-1,6,7-trimethylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-5-10-12(14(17)18)9-6-11(16)7(2)8(3)13(9)15(10)4/h6,16H,5H2,1-4H3,(H,17,18) |
InChI Key |
NRIVBENYSAVEPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC(=C(C(=C2N1C)C)C)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation and Functional Group Transformations on Indole Derivatives
A common approach involves starting from appropriately substituted indole derivatives or phenylhydrazines, followed by condensation with carboxylic acid derivatives or esters under acidic or basic conditions to form the indole-3-carboxylic acid framework.
Fischer Indole Synthesis Variant : Substituted phenylhydrazines react with α-ketoesters (e.g., ethyl pyruvate) to form hydrazones, which upon acid-catalyzed cyclization yield substituted indole-2-carboxylates. Subsequent hydrolysis converts esters to carboxylic acids.
Enamine Route : Formation of enamines from ethyl acetoacetate and primary amines under ultrasonic irradiation, followed by reaction with quinones (benzoquinone or naphthoquinone) catalyzed by calcium iodide, affords 5-hydroxyindole carboxylic esters. Hydrolysis then yields the corresponding 5-hydroxyindole-3-carboxylic acids.
One-Pot Cascade Methods
- A robust one-pot cascade synthesis uses isatins and dimethyl sulfoxide (DMSO) to generate indole-3-carboxylic acids via in situ formation of α,β-unsaturated methylvinylsulfoxide intermediates, followed by amide bond cleavage and ring closure. This method allows access to various indole-3-carboxylic acid derivatives under mild conditions and has been extended to synthesize anthranilic acid derivatives by tuning reaction parameters.
Alkylation and Hydroxylation Steps
Installation of methyl and ethyl groups at the 1-, 2-, 6-, and 7-positions typically involves nucleophilic substitution reactions on protected indole-3-acetic acid intermediates using alkyl bromides under strong base conditions such as lithium diisopropylamide (LDA) at low temperatures (−78 °C). Deprotection and hydrolysis yield the target alkylated indole carboxylic acids.
Hydroxylation at the 5-position can be achieved via selective oxidation or by using quinone intermediates that introduce hydroxy substituents during the enamine synthesis step.
Purification and Yield Optimization
Purification typically involves extraction with ethyl acetate, acid-base workup, and chromatographic techniques such as silica gel column chromatography.
Reported yields for similar substituted indole-3-carboxylic acids range from 54% to 78% for final deprotected products, with intermediate steps often achieving yields above 60%.
Comparative Data Table of Key Synthetic Steps
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic attacks at electron-rich positions. Substituent effects significantly alter regioselectivity:
-
C-5 hydroxyl group activates the adjacent C-4 and C-6 positions for electrophilic substitution .
-
2-Ethyl and methyl groups at positions 1, 6, and 7 sterically hinder C-2 and C-7 while directing electrophiles to C-4.
Key reactions include:
Oxidation Reactions
The hydroxyl and alkyl groups are susceptible to oxidation:
-
5-Hydroxyl group oxidizes to a quinone under strong conditions (e.g., KMnO₄/H⁺), but methyl groups at C-6 and C-7 stabilize the ring against over-oxidation .
-
Ethyl group at C-2 oxidizes to a ketone (C=O) using CrO₃ in acidic media, forming 2-acetyl-5-hydroxy-1,6,7-trimethylindole-3-carboxylic acid.
Mechanistic insight: Steric hindrance from methyl groups slows oxidation kinetics compared to simpler indole derivatives .
Esterification and Hydrolysis
The carboxylic acid group participates in typical acid-derived reactions:
-
Esterification with methanol/H₂SO₄ yields methyl 2-ethyl-5-hydroxy-1,6,7-trimethylindole-3-carboxylate .
-
Hydrolysis of esters regenerates the carboxylic acid under basic conditions (NaOH/H₂O, reflux) .
Reactivity comparison:
Reductive Processes
Selective reductions target specific functional groups:
-
Carboxylic acid reduces to a primary alcohol using LiAlH₄, though competing indole ring hydrogenation occurs with H₂/Pd.
-
Quinone derivatives (from oxidation) are reversibly reduced to hydroquinones using Na₂S₂O₄ .
Interaction with Biological Targets
While primarily a chemical analysis, notable receptor interactions inform reactivity:
-
Acts as a histamine receptor inverse agonist , binding via hydrogen bonding (hydroxyl and carboxyl groups) and hydrophobic interactions (alkyl groups) .
Stability Under Ambient Conditions
-
Thermal decomposition begins at 210°C, producing CO₂ and methylindole fragments .
-
Photodegradation : UV light induces ring-opening at the C-2/C-3 bond, forming a diketone derivative.
This compound’s reactivity is a balance of electronic activation and steric constraints, making it a versatile scaffold for pharmaceutical derivatization. Experimental data highlight the need for controlled conditions to achieve desired selectivity .
Scientific Research Applications
2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active indole compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include neurotransmitter receptors and metabolic enzymes .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural and Functional Group Analysis
Table 1: Substituent Comparison of Selected Indole Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physical Property Comparison
Notes:
Biological Activity
2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure featuring multiple methyl groups and a hydroxy group, which contribute to its unique chemical properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 247.29 g/mol. The indole structure is known for its versatility in biological systems, often acting as a scaffold for various pharmacologically active compounds.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
1. Anti-inflammatory Properties
- The compound has been shown to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. In vitro studies suggest that it may effectively block 5-LO activity, making it a candidate for treating inflammatory conditions .
2. Antioxidant Activity
- Preliminary studies have indicated that this compound possesses antioxidant properties. It can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
3. Anticancer Potential
- There is emerging evidence that indole derivatives can inhibit tubulin polymerization, thereby exhibiting anticancer activity. The specific interactions of this compound with tubulin are yet to be fully elucidated but are a promising area of research .
4. Modulation of Receptor Activity
- The compound has been investigated for its effects on various receptors, including histamine receptors. Its role as an inverse agonist at the H3 receptor suggests potential applications in treating obesity and metabolic disorders .
Case Study 1: Inhibition of 5-Lipoxygenase
A study evaluated the efficacy of various indole derivatives in inhibiting 5-lipoxygenase activity. Among the tested compounds, those structurally similar to this compound showed significant inhibition with IC50 values in the low micromolar range (e.g., IC50 = 0.23 µM for one potent derivative) . This suggests that structural modifications can enhance anti-inflammatory properties.
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to assess the antioxidant capacity of various indole derivatives. The DPPH assay indicated that some derivatives exhibited strong radical scavenging activity with IC50 values significantly lower than standard antioxidants like ascorbic acid . This highlights the potential of these compounds in developing antioxidant therapies.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Ethyl-5-hydroxy-1,6,7-trimethylindole-3-carboxylic acid | C14H17NO3 | Multiple methyl substitutions enhance biological activity |
| Ethyl 5-hydroxyindole-3-carboxylate | C12H13NO3 | Lacks ethyl substitution; lower biological potency observed |
| 1-Ethyl-5-hydroxyindole-3-carboxylic acid | C14H17NO3 | Different methylation pattern; varied receptor interactions |
Q & A
Q. What are the standard synthetic routes for preparing 2-Ethyl-5-hydroxy-1,6,7-trimethyl-1H-indole-3-carboxylic acid and its derivatives?
Methodological Answer: The compound and its derivatives are typically synthesized via condensation reactions. A common approach involves refluxing precursors like 3-formylindole derivatives with thiazolone or aminothiazolone derivatives in acetic acid with sodium acetate as a catalyst. For example:
- Method A : Reflux 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid for 3–5 hours. The product is isolated via filtration and recrystallized from DMF/acetic acid .
- Scheme 1 : React 3-formylindole derivatives with 4-thioxo-2-thiazolidinone under similar reflux conditions .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (≥95% as per and ) .
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., ethyl, hydroxy, and methyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 320.3850 g/mol for related indole derivatives) .
Q. What safety protocols should be followed during synthesis and handling?
Methodological Answer:
- Respiratory Protection : Use NIOSH-approved P95 respirators or EU-compliant ABEK-P2 filters to avoid inhalation of particulates .
- Protective Gear : Wear acid-resistant gloves and full-body suits to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate vapor accumulation .
Advanced Research Questions
Q. How can synthesis yields be optimized under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening : Test alternatives to sodium acetate (e.g., chloroacetic acid) to enhance reaction efficiency. shows that substituting catalysts can reduce reaction time from 5 to 3 hours .
- Molar Ratio Adjustment : Increase the precursor-to-catalyst ratio (e.g., 1.1:1 for 3-formylindole derivatives) to drive completion .
- Solvent Optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
Q. How can researchers address discrepancies in reported physical properties (e.g., melting point)?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Use DSC to determine melting points experimentally, as no data exists for this compound (see ) .
- Cross-Validation : Compare results with structurally similar indole derivatives (e.g., indole-5-carboxylic acid, mp 208–210°C ).
Q. What strategies enhance the stability of this compound in aqueous solutions?
Methodological Answer:
Q. How can derivatives be synthesized for structure-activity relationship (SAR) studies?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with targets like kinases or oxidoreductases, leveraging the compound’s indole core (known for enzyme modulation) .
- Receptor Binding Studies : Use radiolabeled ligands to assess affinity for serotonin or adrenergic receptors, given structural similarities to bioactive indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
